4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline
Description
4-Chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is a substituted aniline derivative characterized by a 4-chlorophenyl group attached to an amine nitrogen, which is further substituted with a branched 1,1-dimethoxy-2-methylpropan-2-yl moiety. This structure introduces steric bulk and electron-donating methoxy groups, influencing its physicochemical properties and reactivity.
The compound’s molecular formula is C₁₃H₁₉ClNO₂, with a molecular weight of 264.75 g/mol. The 1,1-dimethoxy-2-methylpropan-2-yl group likely enhances solubility in polar solvents compared to simpler alkyl-substituted anilines, while the chloro substituent on the aromatic ring directs electrophilic substitution reactions to the para position .
Properties
IUPAC Name |
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,11(15-3)16-4)14-10-7-5-9(13)6-8-10/h5-8,11,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPAUIHREZARDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(OC)OC)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 1,1-dimethoxy-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Packing
4-Chloro-N-(1-(Pyridin-2-yl)ethyl)aniline
- Structure : Features a pyridinyl group instead of the dimethoxy moiety.
- Crystallography : X-ray studies reveal two molecules in the asymmetric unit, forming N–H⋯N hydrogen-bonded dimers. The dihedral angles between aromatic rings are 41.84° and 49.24°, indicating moderate planarity disruption .
4-Chloro-N-[(E)-2,4-Dichlorobenzylidene]Aniline
- Structure : A Schiff base with a 2,4-dichlorobenzylidene group.
- Crystallography : The aromatic rings form a dihedral angle of 24.3°, showing greater planarity than branched analogs. Intermolecular C–H⋯Cl interactions dominate packing .
- Key Difference : The imine group (C=N) enables metal coordination, a feature absent in the target compound .
4-Chloro-N-[Methyl-Di(Propan-2-yloxy)Silyl]Aniline
- Structure : Contains a silicon-based substituent (silyl group).
- Properties : Higher molecular weight (287.86 g/mol ) and increased hydrophobicity (LogP = 4.24) compared to the dimethoxy analog. The silyl group may confer thermal stability .
4-Chloro-N-(4-Nitrophenyl)Aniline
- Synthesis : Prepared via desulfinylative Smiles rearrangement (50% yield).
- Spectroscopy: ¹³C NMR shows peaks at δ 151.0 (C-NO₂), 139.5 (C-Cl), and 126.4 (aromatic CH) .
- Contrast : The nitro group strongly withdraws electrons, reducing basicity compared to the methoxy-substituted target compound.
Nitrosoaniline Derivatives (e.g., 3-Chloro-N-(4-Ethoxyphenyl)-2-Nitrosoaniline)
Physicochemical and Functional Properties
Research Implications and Gaps
- Reactivity : The dimethoxy group in the target compound may stabilize carbocation intermediates in substitution reactions, a hypothesis supported by studies on methoxy-substituted aromatics .
- Crystallography: No X-ray data are available for the target compound. Predictions based on analogs suggest moderate dihedral angles (30–50°) and C–H⋯O hydrogen bonding .
- Applications: Potential as a precursor in agrochemicals (e.g., fungicides) or ligands in catalysis, analogous to imidazole- and Schiff base-containing derivatives .
Biological Activity
4-Chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is a synthetic compound with the molecular formula C12H18ClNO2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Weight : 243.73 g/mol
- IUPAC Name : this compound
- CAS Number : 306979-56-6
Synthesis
The synthesis typically involves the reaction of 4-chloroaniline with 1,1-dimethoxy-2-methylpropane under specific conditions, often utilizing catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate enzyme activities or receptor functions through specific binding mechanisms. The exact molecular targets remain to be fully elucidated but are believed to include enzymes involved in metabolic pathways and signal transduction.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- IC50 Values : Research on related compounds has shown IC50 values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| Benzamide derivatives of PABA | 5.85 | A549 |
| N-(4-(3-Methoxyphenyl)carbamoyl)phenyl nicotinamide | <10 | MCF-7 |
| This compound | TBD | TBD |
Anti-Cholinesterase Activity
Another area of investigation is the anti-cholinesterase activity of similar aniline derivatives. Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition constants (Ki values) for some analogs range from 13.62 nM to 33.00 nM, suggesting promising therapeutic applications .
Comparative Analysis
When comparing this compound with similar compounds:
Similar Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-Chloroaniline | Lacks alkyl chain | Basic aniline activity |
| 4-Chloro-2,5-dimethoxyaniline | Similar chloro substitution | Moderate anticancer activity |
The presence of both the chloro group and the dimethoxy-substituted alkyl chain in this compound confers unique properties that may enhance its biological efficacy compared to simpler anilines.
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- In Vitro Studies : Investigations into its cytotoxic effects against various cancer cell lines have shown that derivatives can significantly inhibit cell proliferation.
- Molecular Docking Studies : These studies predict binding affinities and interaction modes with target proteins, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
